molecular formula C16H24N4S2 B2466618 4-[4-(dimethylamino)benzenecarbothioyl]-N-ethylpiperazine-1-carbothioamide CAS No. 877818-40-1

4-[4-(dimethylamino)benzenecarbothioyl]-N-ethylpiperazine-1-carbothioamide

Cat. No.: B2466618
CAS No.: 877818-40-1
M. Wt: 336.52
InChI Key: SKSQBNYNXPFHMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The InChI key for this compound is provided, which can be used to generate a 3D structure.

Scientific Research Applications

Anticancer and Antioxidant Properties

  • Molecular Docking Studies : A study explored the anticancer effects of new benzene sulfonamide drugs, including derivatives similar to the compound . These compounds showed potent anticancer effects against breast carcinoma cell lines, while exhibiting low antioxidant activities. Molecular docking studies were used to analyze the binding energy and interactions with breast cancer cells (Mohamed et al., 2022).

Chemical Analysis and Derivatization

  • Derivatization Reagents in Liquid Chromatography : Certain derivatization reagents for carboxylic acids were synthesized, including derivatives related to the compound . These reagents enhanced the electrospray ionization response of analytes and were suitable for MS/MS detection (Inoda et al., 2011).

Pharmacological Activities

  • Synthesis and Evaluation of Antimicrobial Agents : Some derivatives were synthesized for their antimicrobial activity against various bacterial and fungal strains. These studies involve synthesizing compounds and evaluating their effectiveness against microorganisms (Patel et al., 2012).

Corrosion Inhibition

  • Inhibition of Mild Steel Corrosion : A study focused on the synthesis of a heterocyclic compound similar to the one for the inhibition of mild steel corrosion in acid media. This compound showed strong adsorption on the steel surface and acted as a mixed-type inhibitor (Boudjellal et al., 2020).

Antimicrobial and Hypoglycemic Activities

  • Synthesis of N-(1-Adamantyl)carbothioamide Derivatives : These compounds were tested for their antimicrobial activity against pathogenic bacteria and fungi, and for hypoglycemic activity in diabetic rats. Some showed potent antibacterial activity and significant reduction of serum glucose levels (Al-Abdullah et al., 2015).

Synthesis and Characterization for Various Applications

  • Synthesis and Characterization : Various studies focused on the synthesis and characterization of compounds with structural similarities, exploring their potential for applications in different fields like antimicrobial, anticancer, and corrosion inhibition activities (Various Authors).

Safety and Hazards

The safety data sheet for a similar compound, p-Dimethylaminobenzaldehyde, indicates that it is harmful if swallowed . It’s important to handle all chemicals with care and use appropriate safety measures.

Properties

IUPAC Name

4-[4-(dimethylamino)benzenecarbothioyl]-N-ethylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4S2/c1-4-17-16(22)20-11-9-19(10-12-20)15(21)13-5-7-14(8-6-13)18(2)3/h5-8H,4,9-12H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSQBNYNXPFHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N1CCN(CC1)C(=S)C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.